DB818 -

DB818

Catalog Number: EVT-1534598
CAS Number:
Molecular Formula: C14H9FN2O2
Molecular Weight: 256.2364
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DB818 is a novel hoxa9 transcription factor inhibitor, targeting the dna minor groove, bindjng rapidly and specifically to parasite kinetoplast dna (k-dna)
Synthesis Analysis

Methods and Technical Details

The synthesis of DB818 involves several steps typical of benzoimidazole derivatives. The general synthetic pathway includes the formation of the benzoimidazole core followed by the introduction of functional groups that enhance its inhibitory properties against the HOXA9 transcription factor.

  1. Formation of Benzoimidazole Core:
    • The initial step typically involves cyclization reactions to form the benzoimidazole structure.
  2. Functionalization:
    • Subsequent modifications introduce the thiophene ring and carbamimidoyl groups, which are essential for the biological activity of DB818.
  3. Purification:
    • The final product is purified through crystallization or chromatography to ensure a high degree of purity (>98%) suitable for biological assays.

Technical details regarding the specific reagents, solvents, reaction conditions (temperature, time), and purification techniques are critical for reproducibility and optimization in laboratory settings.

Molecular Structure Analysis

Structure and Data

The molecular structure of DB818 can be represented as follows:

  • Molecular Formula: C18H19N5S
  • Molecular Weight: Approximately 353.44 g/mol
  • Structural Features:
    • Contains a benzoimidazole ring system.
    • Incorporates a thiophene moiety linked to a phenyl group with a carbamimidoyl substituent.

This structure allows DB818 to interact effectively with DNA-binding sites, particularly those associated with HOXA9, thereby inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

DB818 primarily functions through molecular interactions that inhibit HOXA9's binding to target DNA sequences. Key reactions include:

  1. Inhibition of HOXA9 Binding:
    • DB818 competes with HOXA9 for binding sites on DNA, leading to reduced transcriptional activity associated with leukemia cell proliferation.
  2. Induction of Apoptosis:
    • In AML cell lines, treatment with DB818 has shown to trigger apoptotic pathways, evidenced by increased markers of cell death and differentiation.
  3. Gene Expression Modulation:
    • Transcriptomic analyses reveal significant alterations in gene expression profiles following treatment with DB818, indicating its potential to modify pathways involved in cell survival and differentiation .
Mechanism of Action

Process and Data

DB818 exerts its therapeutic effects primarily through the inhibition of HOXA9 transcriptional activity. The mechanism can be summarized as follows:

  1. Binding Affinity:
    • DB818 binds to the HOXA9 protein, preventing it from interacting with its target DNA sequences.
  2. Downregulation of Target Genes:
    • This inhibition results in downregulation of genes that promote leukemia cell survival, thus facilitating apoptosis.
  3. Differentiation Induction:
    • In addition to apoptosis, DB818 promotes differentiation in AML cells, shifting their phenotype towards more mature blood cells .

The data supporting these mechanisms come from various experimental models, including murine cell lines and primary patient samples.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DB818 exhibits several notable physical and chemical properties:

These properties are crucial for handling in laboratory settings and for formulating appropriate dosages for biological testing .

Applications

Scientific Uses

DB818 has significant potential applications in cancer research and therapeutic development:

  1. Acute Myeloid Leukemia Treatment:
    • As an inhibitor of HOXA9, DB818 is being investigated as a novel therapeutic agent aimed at inducing differentiation and apoptosis in AML cells.
  2. Research Tool:
    • It serves as a valuable tool for studying the role of HOXA9 in hematopoiesis and leukemia biology.
  3. Potential Combination Therapies:
    • Future studies may explore its use in combination with other chemotherapeutic agents to enhance efficacy against resistant leukemia forms .
Introduction to HOXA9 and Therapeutic Targeting in Acute Myeloid Leukemia (AML)

Role of HOXA9 in Hematopoiesis and Leukemogenesis

HOXA9, a homeodomain-containing transcription factor, serves as a master regulator of hematopoietic stem cell (HSC) expansion during embryonic development. In normal hematopoiesis, posterior HOX genes (including HOXA9) exhibit tightly regulated spatial and temporal expression patterns:

  • Stem Cell Maintenance: Highest expression in CD34+ hematopoietic stem/progenitor cells (HSPCs), where it promotes self-renewal and inhibits differentiation [1] [8].
  • Differentiation Control: Progressive downregulation during myeloid maturation; silencing is essential for terminal differentiation into granulocytes, monocytes, and erythrocytes [1] [4].
  • Developmental Hierarchy: HOXA9 expression follows an anterior-posterior gradient, with 5′ genes (e.g., HOXA9) active in later-stage myeloid-committed progenitors [8].

Leukemogenesis occurs when this regulatory balance is disrupted. HOXA9 overexpression blocks differentiation and extends the self-renewal capacity of immature myeloid precursors. Mechanistically, HOXA9 cooperates with cofactors MEIS1 and PBX to bind enhancer regions, altering transcriptional programs that maintain stemness (e.g., BCL-2 activation and CDKN1A repression) [1] [6]. Genetic studies confirm HOXA9’s oncogenicity:

  • Ectopic expression in murine models induces myeloproliferation.
  • Co-expression with MEIS1 rapidly triggers AML with <60-day latency [1] [4].

Table 1: HOX Gene Functions in Normal vs. Malignant Hematopoiesis

ContextHOXA9 FunctionDownstream TargetsConsequence
NormalTransient HSC expansionMYB, LYL1Controlled self-renewal
AMLSustained progenitor self-renewalFLT3, BCL2, CDK6Differentiation block
Co-factorsMEIS1/PBX3 complex formationEnhancer/promoter bindingTranscriptional dysregulation

HOXA9 Overexpression in AML: Prognostic Implications and Molecular Mechanisms

HOXA9 is dysregulated in >50% of AML cases and represents the strongest independent predictor of poor clinical outcomes. Key associations include:

  • Prognostic Impact: 5-year survival is <20% in HOXA9-high AML vs. >50% in HOXA9-low cohorts [1] [3].
  • Genetic Subtypes: Overexpression is hallmark of:
  • NPM1 mutations (30% of AML)
  • KMT2A rearrangements (5–10% of AML)
  • NUP98 fusions (4% of AML) [3] [8].
  • Molecular Drivers: Dysregulation occurs via:
  • Epigenetic mechanisms: MLL-menin complexes recruit histone modifiers (DOT1L, p300) to HOXA loci, establishing active chromatin marks (H3K4me3, H3K27ac) [8].
  • Cytoplasmic sequestration: Mutant NPM1 exports transcriptional repressors (FOXM1, CTCF) out of the nucleus, de-repressing HOXA9 [8] [6].
  • LncRNA-mediated regulation: HOTTIP lncRNA facilitates WDR5/MLL complex recruitment to HOXA loci [8].

Table 2: Clinical Implications of HOXA9 Overexpression in AML

AML SubtypeHOXA9 IncidenceCommon Co-mutations5-Year Survival
NPM1-mut70–80%FLT3-ITD, DNMT3A35–40%
KMT2A-r>90%RAS pathway mutations20–30%
TP53-mut15–20%Complex karyotype<10%

Rationale for Targeting HOXA9-DNA Interactions in AML Therapy

Current approaches to inhibit HOXA9 focus on upstream regulators (e.g., menin-MLL inhibitors), but limitations exist:

  • Incomplete Suppression: Menin inhibitors reduce but rarely eliminate HOXA9 expression due to alternative activation pathways [8].
  • Lineage-Restricted Efficacy: Efficacy is strongest in NPM1-mut and KMT2A-r AML but absent in other HOXA9-high subtypes [2] [8].
  • Resistance Mechanisms: Mutations in menin-MLL interface or compensatory HOX cofactors (e.g., MEIS1 upregulation) limit durability [7].

Directly targeting HOXA9-DNA binding offers distinct advantages:

  • Downstream Convergence: Blocks transcriptional output regardless of upstream lesion [7] [3].
  • Differentiation Induction: Restores myeloid maturation programs without massive apoptosis, reducing relapse risk [7].
  • Synergy Potential: Complements BH3 mimetics (venetoclax) or chemotherapy by reversing HOXA9-mediated chemoresistance [3] [7].

Properties

Product Name

DB818

IUPAC Name

2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride

Molecular Formula

C14H9FN2O2

Molecular Weight

256.2364

InChI

InChI=1S/C14H9FN2O2/c15-10-5-6-11-12(7-10)16-17-13(11)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19)

InChI Key

JCIIJLGOZRZKPD-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(C2=C3C=CC(F)=CC3=NN2)C=C1

Solubility

Soluble in DMSO

Synonyms

DB818; DB 818; DB-818

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.